molecular formula C21H36O2S B8463172 5-(Hexadecyloxy)thiophene-2-carbaldehyde CAS No. 62071-19-6

5-(Hexadecyloxy)thiophene-2-carbaldehyde

Cat. No.: B8463172
CAS No.: 62071-19-6
M. Wt: 352.6 g/mol
InChI Key: CAOBAOHPNIEJLI-UHFFFAOYSA-N
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Description

5-(Hexadecyloxy)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C21H36O2S and its molecular weight is 352.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

62071-19-6

Molecular Formula

C21H36O2S

Molecular Weight

352.6 g/mol

IUPAC Name

5-hexadecoxythiophene-2-carbaldehyde

InChI

InChI=1S/C21H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3

InChI Key

CAOBAOHPNIEJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(S1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled mixture of 27 g of N-methylformanilide and 27 g (0.176 mole) of phosphorus oxychloride is added 32.5 g (0.1 mole) of 2-hexadecyloxythiophene. The mixture is warmed to 70° C under vacuum (10 mm Hg). The mixture is allowed to stand at 60°-70° C for 7 hours, the overnight at room temperature after which the mixture is stirred into 100 g of ice. The mixture is extracted into benzene, washed with water, dried over sodium sulfate and distilled in vacuo to give 5-hexadecyloxy-2-thiophenecarboxaldehyde. The carboxaldehyde (7.1 g, 0.02 mole) is stirred vigorously with 4 g of potassium hydroxide in 2.6 ml of water for 24 hours. The mixture is diluted with water and extracted into ether. The aqueous layer is separated and acidified with hydrochloric acid precipitating 5-(hexadecyloxy)-2-thiophenecarboxylic acid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

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